REACTION_SMILES
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[C:1]([S:2](=[O:6])[NH:7][CH:8]([CH2:9][CH2:10][CH2:11][C:12]([O:3][CH2:4][CH3:5])=[O:13])[c:17]1[cH:18][c:19]([F:24])[cH:20][c:21]([F:23])[cH:22]1)([CH3:14])([CH3:15])[CH3:16].[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[CH3:32][OH:33]>>[NH:7]1[CH:8]([c:17]2[cH:18][c:19]([F:24])[cH:20][c:21]([F:23])[cH:22]2)[CH2:9][CH2:10][CH2:11][C:12]1=[O:13]
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Name
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CCOC(=O)CCCC(NS(=O)C(C)(C)C)c1cc(F)cc(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCC(NS(=O)C(C)(C)C)c1cc(F)cc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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O=C1CCCC(c2cc(F)cc(F)c2)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |